1-(4-Aminooxolan-3-yl)prop-2-en-1-one
Description
1-(4-Aminooxolan-3-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone (prop-2-en-1-one) substituted with a 4-aminooxolane (tetrahydrofuran-3-ylamine) group. Chalcones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties . The aminooxolane moiety introduces a polar, hydrogen-bond-capable group, which may enhance solubility and molecular interactions compared to purely aromatic substituents.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(4-aminooxolan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)5-3-10-4-6(5)8/h2,5-6H,1,3-4,8H2 |
InChI Key |
BZFRZDJYOFKGTM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1COCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminooxolan-3-yl)prop-2-en-1-one can be synthesized through a multi-step process. One common method involves the reaction of 4-aminooxolane with prop-2-en-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems. The process is optimized for high efficiency and purity, often incorporating advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminooxolan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Aminooxolan-3-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxolan-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents and key features of 1-(4-Aminooxolan-3-yl)prop-2-en-1-one with analogous chalcones:
Key Observations :
- The aminooxolane group distinguishes the target compound by combining a cyclic ether with an amine, offering both hydrogen-bonding capacity and conformational rigidity. This contrasts with aromatic amino groups (e.g., 4-aminophenyl), which rely on planar π-systems for interactions .
- Compared to indole- or furan-containing chalcones, the aminooxolane substituent may reduce aromatic stacking but improve aqueous solubility .
Quantum Chemical and Physicochemical Properties
From , quantum chemical descriptors for similar chalcones include:
- (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one : HOMO = -8.723 eV, LUMO = -4.959 eV
- (E)-1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)prop-2-en-1-one : HOMO = -8.171 eV, LUMO = -5.386 eV
The aminooxolane group in the target compound is expected to raise HOMO energy due to electron-donating effects, increasing reactivity toward electrophiles. Its dipole moment (μ) may exceed that of methoxy- or chloro-substituted analogs, enhancing solubility in polar solvents .
Biological Activity
1-(4-Aminooxolan-3-yl)prop-2-en-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, anti-inflammatory effects, and antimicrobial activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a unique oxolane ring structure that contributes to its biological activity. The presence of the amino group enhances its interaction with various biological targets.
Cytotoxicity
Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:
- K562 Cells : The compound was tested for its ability to induce apoptosis in K562 cells, a human leukemia cell line. It was observed that the compound increased the activity of caspases 3 and 7 significantly after prolonged exposure, indicating a pro-apoptotic effect .
| Exposure Time (h) | Caspase Activity Increase (%) |
|---|---|
| 12 | 13 |
| 48 | 2.31-fold increase |
This data suggests that the compound's mechanism may involve mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as interleukin 6 (IL-6) in K562 cells. This suggests potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
In addition to its cytotoxic effects, this compound has been screened for antimicrobial activity. It showed moderate effectiveness against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications on the oxolane ring or the propene chain may enhance or diminish its efficacy. For example, derivatives with varying substitutions on the amino group have shown different levels of cytotoxicity and selectivity towards cancer cell lines .
Case Studies
A case study involving similar compounds highlights the importance of structural modifications in enhancing biological activity. For instance, derivatives of chalcone structures have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. One derivative exhibited an IC50 value of 4.5 μM against K562 cells, showcasing how structural variations can lead to significant changes in biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
